N-tert-Butyl-P-phenylphosphonimidic dichloride
Description
N-tert-Butyl-P-phenylphosphonimidic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonimidic group, which is a phosphorus-nitrogen double bond, and two chlorine atoms attached to the phosphorus atom
Properties
CAS No. |
61499-78-3 |
|---|---|
Molecular Formula |
C10H14Cl2NP |
Molecular Weight |
250.10 g/mol |
IUPAC Name |
tert-butylimino-dichloro-phenyl-λ5-phosphane |
InChI |
InChI=1S/C10H14Cl2NP/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
WDBWCLNDJQNEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=P(C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-phenylphosphonimidic dichloride typically involves the reaction of tert-butylamine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PhPCl2+t-BuNH2→PhP(N-t-Bu)Cl2+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-P-phenylphosphonimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The phosphonimidic group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig cross-coupling, Heck reaction, and Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Catalysts such as palladium complexes are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonamidic derivatives, while coupling reactions can produce various organophosphorus compounds .
Scientific Research Applications
N-tert-Butyl-P-phenylphosphonimidic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool for drug discovery.
Mechanism of Action
The mechanism of action of N-tert-Butyl-P-phenylphosphonimidic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonimidic group can act as both a nucleophile and an electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylphosphonic dichloride
- Phenylphosphonic dichloride
- Di-tert-butylphosphite
Uniqueness
N-tert-Butyl-P-phenylphosphonimidic dichloride is unique due to the presence of the phosphonimidic group, which imparts distinct reactivity compared to other organophosphorus compounds.
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